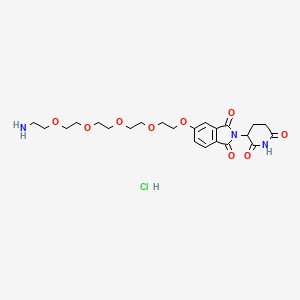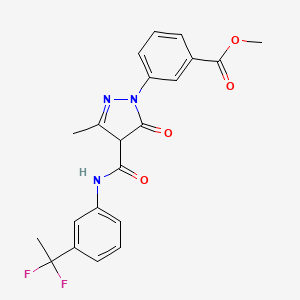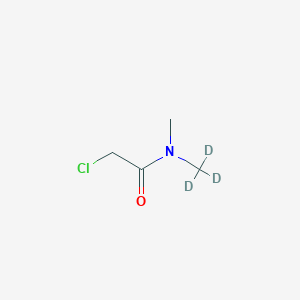
Thalidomide-PEG5-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-PEG5-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-PEG5-NH2 hydrochloride is synthesized by conjugating Thalidomide with a PEG5 linker and an amine group, followed by hydrochloride salt formation. The synthesis involves multiple steps, including the activation of Thalidomide and the subsequent attachment of the PEG5 linker .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-PEG5-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Conducted using aqueous acid or base solutions.
Major Products Formed:
Substitution Reactions: Result in the formation of substituted Thalidomide derivatives.
Hydrolysis: Leads to the breakdown of the PEG5 linker and the release of Thalidomide.
Scientific Research Applications
Thalidomide-PEG5-NH2 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Thalidomide-PEG5-NH2 hydrochloride exerts its effects by recruiting the cereblon protein, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s mechanism of action involves binding to cereblon and altering the selectivity of the E3 ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Thalidomide-5-NH-PEG5-NH2 hydrochloride: Another cereblon-based ligand used in PROTAC technology.
Lenalidomide-PEG5-NH2 hydrochloride: A derivative of Thalidomide with similar applications in targeted protein degradation.
Uniqueness: Thalidomide-PEG5-NH2 hydrochloride is unique due to its specific PEG5 linker, which provides enhanced solubility and stability compared to other similar compounds . This makes it particularly useful in various research applications where these properties are critical.
Properties
Molecular Formula |
C23H32ClN3O9 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O9.ClH/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28;/h1-2,15,19H,3-14,24H2,(H,25,27,28);1H |
InChI Key |
BNZDMYCPKJWMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)



![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)







![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
